
N-Benzyl-dibenzazepinone-d4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-dibenzazepinone-d4 typically involves the deuteration of N-Benzyl-dibenzazepinone.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the deuteration process .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-dibenzazepinone-d4 can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce this compound oxide, while reduction may yield a deuterated amine derivative .
Scientific Research Applications
Medicinal Chemistry
Overview
N-Benzyl-dibenzazepinone-d4 serves as a crucial building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.
Synthesis of Derivatives
The compound can be modified to create derivatives with improved efficacy against specific targets. For example, derivatives have been synthesized to investigate their potential as inhibitors for various enzymes and receptors involved in disease processes.
Neuropharmacology
Neuroprotective Effects
Research indicates that this compound and its derivatives exhibit neuroprotective properties. Studies have focused on their ability to inhibit acetylcholinesterase, which is significant for conditions such as Alzheimer's disease.
Case Study: Acetylcholinesterase Inhibition
In a study evaluating the neuroprotective effects of N-benzyl pyridinium derivatives, compounds demonstrated selective inhibition of acetylcholinesterase with IC50 values ranging from 1.2 to 4.6 µM, indicating potential for therapeutic applications in neurodegenerative diseases .
Compound | IC50 (µM) | Selectivity Ratio | Reference |
---|---|---|---|
Compound C | 1.2 | >278 (AChE vs BChE) | |
Compound D | 3.5 | >200 (AChE vs BChE) |
Biological Research
Isotopic Labeling Applications
The deuterated nature of this compound provides unique advantages in biological studies, particularly in tracing metabolic pathways and studying drug metabolism.
- Metabolic Pathway Tracing: The incorporation of deuterium allows researchers to track the compound's fate within biological systems, providing insights into its pharmacokinetics and dynamics.
- Stability Studies: The stability of the compound under various physiological conditions can be assessed, aiding in the design of more effective therapeutic agents.
Antiviral Activity
Recent investigations have highlighted the antiviral potential of this compound derivatives against influenza viruses. A study reported that specific analogs exhibited significant inhibitory activity against H1N1 strains, showcasing their potential as antiviral agents .
Anticancer Research
Preliminary studies have shown that certain derivatives possess anticancer properties by interacting with cellular pathways responsible for cancer cell proliferation and apoptosis. Further research is required to elucidate these mechanisms fully.
Mechanism of Action
The mechanism of action of N-Benzyl-dibenzazepinone-d4 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-dibenzazepinone-d4 can be compared with other dibenzazepine derivatives, such as:
Clozapine: An atypical antipsychotic drug used in the treatment of schizophrenia.
Imipramine: A tricyclic antidepressant used to treat depression and enuresis.
Carbamazepine: An anticonvulsant used to treat seizures and neuropathic pain.
Uniqueness
This compound is unique due to its deuterated nature, which enhances its stability and allows for more precise analytical measurements in research applications. This distinguishes it from other non-deuterated dibenzazepine derivatives .
Biological Activity
N-Benzyl-dibenzazepinone-d4 is a compound of interest due to its potential biological activities, particularly in the areas of antioxidant properties and neuropharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound belongs to the dibenzazepine family, which is characterized by a fused ring system that includes nitrogen atoms. The molecular formula is C19H18D4N2O, where D represents deuterium atoms. The structure contributes to its unique pharmacological profile.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of dibenzazepine derivatives. For instance, compounds similar to this compound have shown significant activity in scavenging free radicals. A study demonstrated that certain dibenzazepine derivatives exhibited high interaction with DPPH (1,1-diphenyl-2-picrylhydrazyl), indicating strong antioxidant capabilities. The percent inhibition values ranged from 64.5% to 81% after 20 minutes of exposure, which underscores their effectiveness in reducing oxidative stress in biological systems .
Table 1: Antioxidant Activity of Dibenzazepine Derivatives
Compound | DPPH Inhibition (%) at 20 min | IC50 (µg/mL) |
---|---|---|
N-Benzyl-10a | 64.5 | 7.12 |
N-Benzyl-10d | 81 | 6.00 |
Trolox | 91 | - |
Neuropharmacological Effects
Dibenzazepines are known for their neuropharmacological activities, including potential anxiolytic and antidepressant effects. Research indicates that modifications in the dibenzazepine structure can lead to varying degrees of activity at neurotransmitter receptors. For example, the introduction of different substituents at the nitrogen position can enhance binding affinity for serotonin receptors, which are crucial in mood regulation .
Case Study: Neuroprotective Effects
A case study involving a series of dibenzazepine derivatives demonstrated significant neuroprotective effects against oxidative stress-induced neuronal damage. The study utilized in vitro models where neuronal cells were exposed to oxidative agents. Compounds similar to this compound showed a marked reduction in cell death and improved cell viability compared to controls .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship (SAR). Variations in substituents on the dibenzazepine core significantly influence its pharmacological properties. For instance, electron-withdrawing groups generally enhance antioxidant activity by stabilizing radical intermediates during redox reactions .
Table 2: Structure-Activity Relationship of Dibenzazepines
Substituent | Effect on Activity |
---|---|
Electron-withdrawing (e.g., -F) | Increases antioxidant activity |
Electron-donating (e.g., -CH₃) | Decreases activity |
Properties
IUPAC Name |
11-benzyl-1,2,3,4-tetradeuterio-5H-benzo[b][1]benzazepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c23-21-14-17-10-4-6-12-19(17)22(15-16-8-2-1-3-9-16)20-13-7-5-11-18(20)21/h1-13H,14-15H2/i4D,6D,10D,12D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCYLTILMWPHLP-YSQBAEGASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2CC4=CC=CC=C4)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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